molecular formula C14H12FN3O2 B361285 N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide CAS No. 350993-38-3

N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No.: B361285
CAS No.: 350993-38-3
M. Wt: 273.26g/mol
InChI Key: YSCSRGWJWRFYOK-UHFFFAOYSA-N
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Description

N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is a synthetic organic compound featuring an oxamide bridge linking a 2-fluorophenyl group and a 4-pyridylmethyl moiety. This molecular architecture places it within a class of compounds investigated for their potential in medicinal chemistry research. The oxamide functional group can serve as a hydrogen-bonding unit, which is a valuable property in the design of molecules that interact with biological targets, such as protein kinases . The fluorophenyl and pyridinyl groups are privileged structures commonly found in pharmaceuticals and bioactive molecules, often contributing to target binding and optimizing pharmacokinetic properties . Research into related structures highlights the significance of such heterocyclic compounds in developing new therapeutic agents, particularly as inhibitors of key enzymatic targets involved in disease pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCSRGWJWRFYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reagents :

    • 2-Fluoroaniline (1.0 equiv)

    • Pyridin-4-ylmethylamine (1.1 equiv)

    • Oxalyl chloride (2.2 equiv)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA, 2.5 equiv)

  • Procedure :

    • Dissolve 2-fluoroaniline in anhydrous DCM under nitrogen at 0°C.

    • Add oxalyl chloride dropwise over 30 minutes, followed by TEA to scavenge HCl.

    • After 1 hour, add pyridin-4-ylmethylamine and stir at room temperature for 12–16 hours.

    • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

  • Optimization Data :

    ParameterOptimal ValueYield Impact
    Temperature0°C → 25°C78% yield
    SolventDCMMinimal side products
    Stoichiometry (amine:oxalyl chloride)1:2.2Prevents monoamide formation

This method achieves moderate yields (70–78%) but requires stringent anhydrous conditions. Side products include monoamide intermediates and N,N'-diaryl oxamides, necessitating careful purification.

Stepwise Acylation with Ethyl Oxalyl Chloride

A two-step approach isolates the monoamide intermediate before introducing the pyridin-4-ylmethyl group, reducing side reactions.

Step 1: Formation of Monoamide Intermediate

  • Reagents :

    • 2-Fluoroaniline (1.0 equiv)

    • Ethyl oxalyl chloride (1.05 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure :

    • Add ethyl oxalyl chloride to 2-fluoroaniline in THF at −10°C.

    • Stir for 2 hours, then concentrate under vacuum to obtain N-(2-fluorophenyl)oxalamic acid ethyl ester.

Step 2: Coupling with Pyridin-4-ylmethylamine

  • Reagents :

    • Monoamide intermediate (1.0 equiv)

    • Pyridin-4-ylmethylamine (1.2 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

    • N-Hydroxysuccinimide (NHS, 1.5 equiv)

  • Procedure :

    • Activate the monoamide with EDC/NHS in DMF for 1 hour.

    • Add pyridin-4-ylmethylamine and stir at 25°C for 24 hours.

    • Purify via recrystallization (ethanol/water).

  • Yield and Purity :

    StepYieldPurity (HPLC)
    185%92%
    265%89%

This method improves selectivity but involves additional steps and lower overall yields (55–65%).

Solid-Phase Synthesis Using Resin-Bound Intermediates

For high-throughput applications, solid-phase synthesis on Wang resin minimizes purification challenges.

Protocol Overview

  • Resin Functionalization :

    • Load Wang resin with Fmoc-protected oxalic acid using DIC/HOBt.

    • Deprotect with 20% piperidine in DMF.

  • Coupling Steps :

    • Attach 2-fluoroaniline via HBTU activation.

    • React with pyridin-4-ylmethylamine using TBTU.

  • Cleavage and Isolation :

    • Cleave with 95% TFA, precipitate in cold ether.

Performance Metrics

MetricValue
Total Yield62%
Purity94%
ScalabilityUp to 100 g

Solid-phase synthesis offers reproducibility but requires specialized equipment.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Direct Condensation78%85%ModerateHigh
Stepwise Acylation55%89%LowModerate
Solid-Phase62%94%HighLow

Key Findings :

  • Direct condensation is optimal for small-scale synthesis due to simplicity.

  • Solid-phase methods suit industrial applications despite higher costs.

  • Stepwise acylation balances purity and intermediate control.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxamide group to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridinylmethyl group.

    Reduction: Corresponding amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Design : The compound is investigated as a pharmacophore for targeting specific enzymes or receptors. Its structural components may enhance binding affinity, making it suitable for developing new therapeutic agents for diseases such as cancer and neurological disorders.
  • Antimicrobial Activity : Research indicates that N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide exhibits promising antimicrobial properties. Its ability to inhibit specific enzymes or receptors is under investigation, with initial findings suggesting potential efficacy against various pathogens.
  • Cancer Research : The compound's interactions with molecular targets involved in cancer pathways make it a candidate for further exploration in oncology. Its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP) suggests utility in treating cancer by enhancing the effectiveness of existing therapies .

Biological Studies

  • Enzyme Inhibition : this compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. These studies are crucial for understanding its mechanism of action and therapeutic potential.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier allows it to be studied in neuropharmacological contexts, potentially leading to new insights into treatments for neurological conditions .

Materials Science

  • Novel Materials Development : The compound's unique electronic properties are being explored for applications in the development of advanced materials, including coatings and adhesives. Its structural features may impart desirable characteristics that enhance material performance in industrial applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Recent studies have focused on the interactions between this compound and various enzymes involved in metabolic pathways. These studies aim to elucidate the compound's mechanism of action and identify potential therapeutic targets.
  • Anticancer Efficacy : In vitro studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to explore its efficacy in vivo and understand the underlying mechanisms .
  • Material Properties Evaluation : Investigations into the material properties of this compound have shown promise for applications in electronic materials due to its unique structural characteristics that enhance conductivity and stability under various conditions.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N'-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide

This analog replaces the 2-fluorophenyl group with a 3-chlorophenyl moiety. Key differences include:

  • Halogen Effects : Chlorine (Cl) is more electron-withdrawing and hydrophobic than fluorine (F), which may enhance lipophilicity (LogP) and alter membrane permeability.
  • Substituent Position : The 3-chloro substituent on the phenyl ring may lead to distinct steric interactions in molecular recognition compared to the 2-fluoro position.

Table 1: Comparative Physicochemical Properties

Property N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide (Inferred) N'-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide (Inferred) N'-[(2-fluorophenyl)methylideneamino]-N'-(2-methylpropyl)oxamide
Molecular Formula C₁₄H₁₃FN₃O₂ (estimated) C₁₄H₁₃ClN₃O₂ (estimated) C₁₃H₁₆FN₃O₂
Molecular Weight ~281.28 (estimated) ~297.73 (estimated) 265.28
LogP ~1.8–2.1 (estimated) ~2.3–2.6 (estimated) 1.83
Polar Surface Area ~85–90 Ų (estimated) ~85–90 Ų (estimated) 75.76

Key Implications :

  • The 3-chloro analog’s higher molecular weight and LogP may favor hydrophobic binding pockets in biological targets, whereas the 2-fluoro analog’s smaller size and electronegativity could optimize interactions with polar residues .

N'-[(2-fluorophenyl)methylideneamino]-N'-(2-methylpropyl)oxamide

This compound (described in ) shares the 2-fluorophenyl group but replaces the pyridin-4-ylmethyl with a 2-methylpropyl chain. Notable contrasts include:

  • Bioavailability : The pyridine-containing analog likely has higher PSA (due to the nitrogen lone pair), which may reduce blood-brain barrier penetration compared to the 2-methylpropyl derivative .

Biological Activity

N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then treated with oxalyl chloride to yield the oxamide. The reaction conditions generally include the use of a base (e.g., triethylamine) and solvents like dichloromethane or tetrahydrofuran, often conducted at room temperature or slightly elevated temperatures for complete conversion.

Chemical Structure

The presence of the fluorine atom in the phenyl ring significantly influences the compound's reactivity and biological activity. Fluorine enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Biological Activity

This compound has been investigated for various biological activities, particularly in antimicrobial and anticancer research. Its structural features allow for interactions with specific molecular targets, which can lead to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with aromatic N-heterocyclic substituents have shown enhanced antibacterial activity against various bacterial strains . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. The mechanism of action likely involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Further investigation into its efficacy against different cancer cell lines is warranted.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, inhibiting their activity. This interaction may be facilitated by the unique structural attributes provided by the fluorine atom and the pyridine moiety, enhancing binding affinity and selectivity towards target proteins .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesNotable Activities
N'-(2-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamideChlorine substituentModerate antimicrobial activity
N'-(2-bromophenyl)-N-(pyridin-4-ylmethyl)oxamideBromine substituentAnticancer potential
N'-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamideMethyl substituentLowered bioactivity compared to fluorine variant

The fluorine atom in this compound enhances its stability and lipophilicity compared to its chloro and bromo counterparts, contributing to its superior biological activities.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that compounds with similar oxamide structures exhibited significant antibacterial activity against MRSA strains, suggesting that modifications can enhance efficacy against resistant bacteria .
  • Anticancer Research : In vitro assays indicated that certain derivatives led to reduced viability in cancer cell lines, highlighting their potential as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for N'-(2-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 2-fluorophenylamine with pyridin-4-ylmethylamine via oxamide bond formation. Key steps include:

  • Activation of carboxylic acid intermediates using reagents like EDCl or DCC.
  • Control of reaction temperature (e.g., 0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates. Purification via column chromatography or recrystallization is critical. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of fluorophenyl and pyridinylmethyl moieties. 19^{19}F NMR can resolve fluorine environments.
  • IR Spectroscopy : Identification of amide C=O stretches (~1650–1700 cm1^{-1}) and N-H bends (~1550 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates.
  • Cellular Viability Assays : MTT or ATP-based assays in cancer cell lines.
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for large-scale synthesis of this compound?

  • Use design of experiments (DoE) to evaluate variables: temperature, solvent polarity, catalyst loading.
  • Monitor reaction progress via HPLC or TLC.
  • Employ flow chemistry for improved heat and mass transfer in scaled-up reactions .

Q. How can discrepancies in spectroscopic data (e.g., ambiguous NMR peaks) be resolved for this compound?

  • Perform 2D NMR (COSY, HSQC) to assign overlapping proton environments.
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
  • Use X-ray crystallography (if crystalline) to unambiguously confirm structure .

Q. What mechanistic insights exist for its potential enzyme inhibition activity?

  • Molecular docking studies (e.g., AutoDock Vina) to predict binding poses in enzyme active sites.
  • Mutagenesis assays to identify critical residues in target proteins.
  • Kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition modality (competitive/non-competitive) .

Q. How can crystallographic data for structural analogs guide the refinement of this compound’s conformation?

  • Query the Cambridge Structural Database (CSD) for oxamide derivatives to identify common bond angles/torsions.
  • Use SHELXL for refining X-ray data, leveraging constraints from similar compounds.
  • Validate against DFT-optimized geometries .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50} values across studies) be addressed?

  • Standardize assay conditions (e.g., buffer pH, incubation time).
  • Validate results across multiple cell lines or enzyme isoforms.
  • Employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity .

Methodological Notes

  • Synthesis Optimization : Prioritize reproducibility by documenting solvent purity and reagent lot numbers.
  • Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds .
  • Ethical Compliance : Adhere to institutional guidelines for handling biologically active compounds, especially those with structural similarities to controlled substances .

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